Product packaging for 7-Chloroisoquinolin-5-amine(Cat. No.:CAS No. 608515-70-4)

7-Chloroisoquinolin-5-amine

Cat. No.: B1387628
CAS No.: 608515-70-4
M. Wt: 178.62 g/mol
InChI Key: YOMNAMATBRCQNB-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-5-amine (CAS 608515-70-4) is a versatile amino-substituted isoquinoline derivative that serves as a valuable chemical intermediate and building block in organic and medicinal chemistry research. The compound features a planar fused-ring system, as confirmed by crystallographic studies . It is synthesized via a Truce-Smiles rearrangement, a reaction where the electron-withdrawing chlorine atom at the 7-position favors the key nucleophilic attack step, leading to high yields . This robust synthetic accessibility makes it a reliable starting material for constructing more complex molecular architectures. Its primary research value lies in its role as a precursor for the development of potential pharmacologically active compounds. Specifically, analogs and complex heterocycles derived from this structural motif are investigated for their anti-leukemic effects, with studies focusing on their ability to act as inhibitors of targets like STAT3 and to induce apoptosis in cancer cell lines . Researchers utilize this compound to generate novel heterocyclic skeletons aimed at potential pharmaceuticals . This compound is offered with a guaranteed high purity and is intended for use in a controlled laboratory setting by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1387628 7-Chloroisoquinolin-5-amine CAS No. 608515-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNAMATBRCQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659435
Record name 7-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-70-4
Record name 7-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 Chloroisoquinolin 5 Amine and Analogues

Classical Reduction Pathways for Nitroisoquinoline Precursors

A common and well-established method for the synthesis of 7-Chloroisoquinolin-5-amine involves the reduction of a nitroisoquinoline precursor, specifically 7-chloro-5-nitroisoquinoline (B3098419). bldpharm.com This transformation is a critical step that converts the nitro group into the desired primary amine. Two primary approaches for this reduction are catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely utilized, efficient, and environmentally conscious method for the reduction of nitro compounds to their corresponding primary amines. sioc-journal.cn This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. While specific examples for the catalytic hydrogenation of 7-chloro-5-nitroisoquinoline are not extensively detailed in the provided results, the general principles of this reaction are well-understood.

Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve high yields and selectivity. An important consideration in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the chloro substituent is also reduced. Careful selection of the catalyst and reaction parameters is crucial to minimize this side reaction. For instance, certain ruthenium-based catalysts have shown high activity for the hydrogenation of nitroarenes in aqueous media. rsc.org

Table 1: General Parameters for Catalytic Hydrogenation of Nitroarenes

ParameterDescriptionCommon Examples
Catalyst Solid-phase metal catalyst that facilitates the reaction.Pd/C, Pt/C, Raney Nickel, [RuCl(p-cymene)-(S)-BINAP]Cl
Hydrogen Source The reducing agent for the nitro group.Hydrogen gas (H₂)
Solvent The medium in which the reaction is carried out.Ethanol, Methanol, Ethyl Acetate, Water
Pressure The pressure of the hydrogen gas.Varies from atmospheric to high pressure.
Temperature The temperature at which the reaction is conducted.Typically ranges from room temperature to elevated temperatures.

Metal-Mediated Reductions (e.g., Stannous Chloride, Iron Powder)

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for the conversion of nitro groups to amines. These methods utilize metals in the presence of an acid.

A prominent example is the use of stannous chloride (tin(II) chloride) . In a typical procedure for a related compound, 1-chloro-5-nitroisoquinoline (B1581046) is treated with stannous chloride dihydrate in a solvent like ethyl acetate under reflux conditions. After the reaction, the mixture is basified to precipitate tin salts, and the desired aminoisoquinoline is extracted. This method is often favored for its reliability and effectiveness.

Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another commonly used reducing system. For the synthesis of the related 8-amino-7-chloroisoquinoline, a mixture of 7-chloro-8-nitroisoquinoline, zinc powder, and acetic acid in ethanol and water is heated. prepchem.com The reaction is then made alkaline to precipitate the metal salts, allowing for the extraction of the product.

Tellurium metal powder in aqueous methanolic ammonium (B1175870) chloride has also been reported for the selective reduction of aromatic nitro groups, leaving other functional groups like halogens and carbonyls unaffected. researchgate.net

Table 2: Comparison of Metal-Mediated Reduction Methods

ReagentConditionsAdvantagesDisadvantages
Stannous Chloride (SnCl₂) Reflux in a solvent like ethyl acetate. High efficiency and reliability.Generates tin-based waste products.
Iron (Fe) Powder Acidic medium (e.g., acetic acid).Cost-effective and readily available.Can require careful workup to remove iron salts.
Zinc (Zn) Powder Acidic medium (e.g., acetic acid). prepchem.comEffective reducing agent.Similar workup challenges as with iron.
Tellurium (Te) Powder Aqueous methanolic ammonium chloride. researchgate.netHigh selectivity for the nitro group.Tellurium is less common and more expensive than iron or zinc.

Regioselective Functionalization Techniques in Isoquinoline (B145761) Synthesis

Achieving the desired substitution pattern on the isoquinoline ring is a key challenge in the synthesis of compounds like this compound. Regioselective functionalization techniques are therefore of paramount importance. These methods often rely on directing effects of existing substituents or the inherent reactivity of the isoquinoline nucleus.

The functionalization of quinolines and isoquinolines can be directed by activating the ring system, for example, through the formation of N-oxides. This strategy has been shown to facilitate C-H functionalization at the C2 position. mdpi.com While not directly leading to the 7-chloro-5-amino substitution pattern, these principles highlight the importance of strategic activation for achieving regioselectivity.

Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of heterocyclic systems. mdpi.comresearchgate.netacs.org These reactions can introduce a variety of functional groups at specific positions, guided by directing groups or the inherent electronic properties of the substrate.

Advanced Coupling Reactions in the Synthesis of Substituted Aminoaryl Halides

The construction of the C-N bond in aminoaryl halides is a cornerstone of many synthetic routes. Advanced coupling reactions, particularly those catalyzed by palladium and copper, have revolutionized the synthesis of these important motifs.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Arylamination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. snnu.edu.cnorganic-synthesis.com This reaction is instrumental in synthesizing arylamines from aryl halides and amines. It offers mild reaction conditions and a broad substrate scope. snnu.edu.cn

In the context of isoquinoline synthesis, the Buchwald-Hartwig reaction has been successfully applied. For instance, it has been used for the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with a chiral primary amine on a kilogram scale. acs.org The reaction typically employs a palladium catalyst, such as Pd(dba)₂, in combination with a phosphine (B1218219) ligand like BINAP, and a base such as cesium carbonate. acs.org The choice of ligand is crucial, with bulky phosphines often being required for less reactive aryl chlorides. organic-synthesis.com This methodology has also been utilized in the synthesis of various N-arylisoquinolinamines. arkat-usa.org

Table 3: Key Components of the Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium Catalyst Facilitates the oxidative addition and reductive elimination steps.Pd(OAc)₂, Pd₂(dba)₃ organic-synthesis.comarkat-usa.org
Ligand Stabilizes the palladium center and influences reactivity and selectivity.BINAP, DPPF, XANTPHOS, JohnPhos organic-synthesis.comarkat-usa.org
Base Activates the amine and facilitates the catalytic cycle.Cs₂CO₃, NaOtBu organic-synthesis.comarkat-usa.org
Aryl Halide The electrophilic coupling partner.Aryl bromides, Aryl chlorides organic-synthesis.comacs.org
Amine The nucleophilic coupling partner.Primary amines, Secondary amines acs.orgarkat-usa.org

Copper-Mediated Cross-Coupling Methodologies

Copper-mediated cross-coupling reactions represent another important class of transformations for the formation of C-N and other bonds. These methods can sometimes offer advantages over palladium-catalyzed systems, particularly in terms of cost and reactivity with certain substrates.

Copper-catalyzed domino reactions have been developed for the synthesis of isoquinoline derivatives. colab.ws For example, a copper-mediated domino sequence can be employed for the synthesis of 1-aminoisoquinolines. organic-chemistry.org Copper(II) acetate, in the presence of a base like pyridine (B92270), has been used to mediate the cross-coupling of aryl boronic acids with thiols, demonstrating the utility of copper in forming C-S bonds, a related transformation. organic-chemistry.org Copper-mediated cross-coupling of diazo compounds with sulfinates has also been reported. cas.cn While direct examples for the synthesis of this compound using copper-mediated amination were not found in the search results, the versatility of copper catalysis suggests its potential applicability in this area.

Mizoroki-Heck Cross-Coupling Applications

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, typically by coupling an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.org This reaction has become a cornerstone in the synthesis of complex molecules, including heterocyclic systems like isoquinolines. uwindsor.cathieme.de The general mechanism involves the oxidative addition of a palladium(0) species to the aryl or vinyl halide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca

While direct synthesis of this compound via the Mizoroki-Heck reaction is not extensively documented in dedicated literature, the reaction's principles are widely applied to construct the core isoquinoline and related heterocyclic scaffolds. chim.it Intramolecular Heck reactions, in particular, are a key strategy for ring closure to form heterocyclic structures. chim.it This approach can be envisioned for creating the isoquinoline core by designing a substrate that contains both an aryl halide and an appropriately positioned alkene moiety, which upon cyclization, forms the desired heterocyclic ring.

Palladium-catalyzed cascade cyclizations that begin with a Mizoroki-Heck reaction are particularly effective for building complex heterocyclic systems with defined stereocenters. chim.it For instance, a tandem Heck cyclization/cross-coupling sequence can be used to construct functionalized five-membered heterocycles, a strategy that has been applied to synthesize oxindoles and azaindolines. chim.it Nickel-catalyzed versions of the intramolecular Mizoroki-Heck reaction have also been developed, offering a more sustainable and often faster alternative to palladium for synthesizing phenanthridinone analogues and other heterocyclic systems. nih.gov These reactions can create challenging all-carbon quaternary stereocenters with good yield and enantioselectivity. nih.gov

The table below summarizes representative applications of the Mizoroki-Heck reaction in the synthesis of isoquinoline-related structures, illustrating the versatility of the catalysts and substrates employed.

Table 1: Examples of Mizoroki-Heck Reactions in the Synthesis of Isoquinoline-Related Heterocycles

Starting Materials Catalyst System Product Type Key Features
N-(o-iodobenzyl)pyrrolidine derivatives Pd(OAc)₂, P(o-Tol)₃, Ag₂CO₃ Tetrahydropyrrolo[1,2-b]isoquinolines Intramolecular cyclization with β'-alkoxy group elimination. chim.it
o-dihaloarenes, cyclic imines Nickel and N-heterocyclic carbene (NHC) ligand Indolo[2,1-a]isoquinolines A cascade reaction combining Mizoroki-Heck and amination steps. researchgate.net
Symmetrical 1,4-cyclohexadienes with attached aryl halides NiBr₂·diglyme, chiral iQuinox-type ligand, Mn powder Phenanthridinone analogues Enantioselective intramolecular reaction creating quaternary stereocenters. nih.gov

Chemoenzymatic and Photochemical Synthetic Routes to Isoquinoline Derivatives

Modern synthetic chemistry increasingly turns to chemoenzymatic and photochemical methods to construct complex molecular architectures like isoquinolines under mild and selective conditions. These strategies offer sustainable alternatives to traditional synthetic protocols.

Chemoenzymatic Routes:

Chemoenzymatic cascades combine the high selectivity of biocatalysts with the broad applicability of chemical reactions, enabling the efficient synthesis of complex molecules like tetrahydroisoquinolines (THIQs) from simple precursors. nih.gov One-pot processes are particularly attractive, as they minimize intermediate purification steps, saving time and resources. acs.org

A notable example is the three-step cascade for synthesizing stereocomplementary 1,3,4-trisubstituted THIQs. nih.gov This process can start with inexpensive substrates like 3-hydroxybenzaldehyde (B18108) and pyruvate. The sequence involves a carboligation step, a transamination, and finally a Pictet-Spengler reaction (PSR). The choice of specific carboligase and transaminase enzymes allows for the selective formation of desired stereoisomers. nih.gov The final PSR can be catalyzed either by a norcoclaurine synthase (NCS) enzyme or by a simple chemical catalyst like inorganic phosphate. nih.gov

Another powerful chemoenzymatic strategy involves coupling a monoamine oxidase (MAO-N)-catalyzed oxidation of a THIQ with a metal-catalyzed functionalization, such as an allylboration, to achieve enantioselective C(1)-allylation. acs.org These cascades demonstrate the synergy between biocatalysis and organometallic chemistry to produce highly valuable and enantioenriched building blocks. acs.orgresearchgate.net

Table 2: Examples of Chemoenzymatic Synthesis of Isoquinoline Derivatives

Strategy Enzymes & Reagents Starting Materials Product Type
Three-step enzymatic/chemoenzymatic cascade EcAHAS-I (acetohydroxy acid synthase), Cv2025 (transaminase), ΔTfNCS (norcoclaurine synthase) or K₃PO₄ 3-Hydroxybenzaldehyde, pyruvate, various carbonyls 1,3,4-trisubstituted Tetrahydroisoquinolines (THIQs). nih.gov
One-pot C(1)-allylation MAO-N (Monoamine Oxidase), Gold or Iridium catalyst, allylboronate N-substituted Tetrahydroisoquinolines (THIQs) C(1)-allylated THIQs. acs.org

Photochemical Routes:

Photochemical reactions, particularly those induced by visible light, provide a green and efficient platform for synthesizing isoquinoline derivatives. rsc.orgnih.gov These methods often rely on the generation of radical intermediates that undergo cascade cyclizations to form complex polycyclic structures. rsc.orgbohrium.com

One such approach involves the controlled radical cyclization of o-alkynylated benzamides, initiated by a metal-free photoredox catalyst. bohrium.com This process utilizes a proton-coupled electron transfer (PCET) mechanism to generate an amidyl radical, which then cyclizes to produce isoquinoline-1,3,4(2H)-triones and other related heterocycles under mild conditions. bohrium.com

Another strategy is the visible-light-induced radical cascade cyclization to form the indolo[2,1-a]isoquinoline core. rsc.org This redox-neutral transformation exhibits excellent functional group tolerance and provides good to excellent yields of valuable isoquinoline derivatives. Furthermore, direct C-H functionalization of quinolines and isoquinolines can be achieved photochemically. nih.gov For example, a photochemical method for the direct hydroxyalkylation of isoquinolines operates under reducing conditions, avoiding the harsh external oxidants required in classical Minisci-type reactions. nih.gov This is enabled by using 4-acyl-1,4-dihydropyridines, which generate the necessary acyl radicals upon visible light absorption. nih.gov

Table 3: Examples of Photochemical Synthesis of Isoquinoline Derivatives

Strategy Conditions Starting Materials Product Type
Amidyl radical cyclization cascade Visible light, metal-free photoredox catalyst o-alkynylated benzamides Isoquinoline-1,3,4(2H)-triones. bohrium.com
Radical cascade cyclization Visible light, photocatalyst N-aryl-2-vinylbenzamides Indolo[2,1-a]isoquinoline core. rsc.org
C-H Hydroxyalkylation Blue LED (λmax=460 nm), CH₃CN Isoquinolines, 4-acyl-1,4-dihydropyridines (Isoquinolin-1-yl)(phenyl)methanol derivatives. nih.gov

Chemical Transformations and Derivatization Studies of 7 Chloroisoquinolin 5 Amine

Reactivity at the Amine Functionality

The primary amine group at the C-5 position of the isoquinoline (B145761) ring is a key site for various chemical derivatizations, enabling the introduction of a wide range of functional groups.

N-Alkylation and N-Acylation Reactions

Formation of Amide and Sulfonamide Derivatives

The amine functionality readily undergoes reactions to form amide and sulfonamide linkages, which are prevalent in many biologically active molecules. nih.govnih.gov The synthesis of sulfonamide derivatives can be achieved by reacting 7-chloroisoquinolin-5-amine with various sulfonyl chlorides in a suitable solvent. nih.govnih.gov For example, reaction with benzenesulfonyl chloride derivatives can yield a range of substituted sulfonamides. nih.gov These reactions often require a base to facilitate the coupling. nih.gov The formation of these derivatives is a key strategy in the design of compounds targeting specific biological pathways. nih.govnih.gov

Reactivity of the Chloro Substituent

The chlorine atom at the C-7 position is susceptible to displacement through various mechanisms, providing a handle for further functionalization of the isoquinoline core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group on the electron-deficient isoquinoline ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates. byjus.com The reaction is facilitated by the presence of the nitrogen atom in the isoquinoline ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. libretexts.orgbyjus.com For instance, heating with an amine can lead to the displacement of the chloride to form the corresponding amino-substituted isoquinoline. youtube.com

Metal-Catalyzed C-C and C-N Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-7 position. youtube.commdpi.comnih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed to introduce aryl, vinyl, and amino groups, respectively. researchgate.net More recently, iron and copper co-catalyzed cross-coupling reactions have emerged as efficient and more sustainable alternatives for coupling with Grignard reagents. nih.govnih.gov These reactions significantly expand the diversity of accessible derivatives from this compound. mdpi.com

Modifications of the Isoquinoline Ring System

Beyond the functionalization of the amine and chloro groups, the isoquinoline ring system itself can undergo further transformations. One notable example is the Truce-Smiles rearrangement. In a relevant study, a precursor to this compound underwent a Truce-Smiles rearrangement to yield 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. nih.gov The presence of the electron-withdrawing chlorine atom at the 5-position was found to be favorable for this rearrangement, leading to a higher product yield compared to the unsubstituted analogue. nih.gov Such rearrangements allow for the construction of more complex, fused heterocyclic systems from the isoquinoline scaffold. nih.govresearchgate.net

Aromatic Electrophilic Substitution Patterns

The regioselectivity of aromatic electrophilic substitution (EAS) on this compound is governed by the interplay of the electronic effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heterocyclic nitrogen atom.

The primary activating group is the powerful ortho-, para-directing amino group at the C5-position. The chloro group at the C7-position is a deactivating group but also directs incoming electrophiles to the ortho and para positions. Consequently, electrophilic attack is most likely to occur on the carbocyclic ring, specifically at positions C6 and C8, which are ortho and para to the strongly activating amino group.

PositionActivating/Deactivating Group InfluencePredicted Reactivity
C6 Ortho to -NH2 (strongly activating), Ortho to -Cl (deactivating)Highly Favored
C8 Ortho to -NH2 (strongly activating)Favored
C4 Influenced by the deactivating heterocyclic nitrogenDisfavored

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to follow this general pattern of regioselectivity. The precise outcome of these reactions would be contingent on the specific reagents and reaction conditions employed.

Hydrogenation of the Heterocyclic Nitrogen (e.g., N-Formylation)

The amino group of this compound is a key site for derivatization, including N-formylation. This transformation is significant as formamides are important intermediates in organic synthesis. Various methods can be employed for the N-formylation of primary amines, and these are applicable to this compound.

One sustainable approach involves the use of carbon dioxide (CO2) as a C1 source in the presence of a suitable catalyst and a reducing agent like molecular hydrogen (H2). Another common and effective method is the use of formic acid, which can be activated by various reagents to facilitate the formylation process.

Formylating AgentCatalyst/ConditionsGeneral Applicability
CO2 / H2Heterogeneous catalysts (e.g., Ru-based)Sustainable, atom-economical
Formic AcidDehydrating agents (e.g., DCC, EDCI)Widely used, good yields
Methyl FormateBase catalystMild conditions

These methods allow for the selective formylation of the amino group, providing N-(7-chloroisoquinolin-5-yl)formamide, a precursor for further synthetic manipulations.

Oxidative Transformations

The this compound molecule can undergo oxidative transformations, leading to the formation of novel heterocyclic systems. One such reaction is the rhodium-catalyzed oxidative coupling of the aminoisoquinoline core with alkynes. nih.govacs.org This type of reaction typically involves the C-H activation of a group attached to the amine, followed by coupling with an alkyne to construct a new ring system. While specific studies on this compound are not prevalent, analogous transformations with other aminoisoquinolines suggest that such oxidative annulations are feasible, offering a pathway to complex, polycyclic aromatic compounds. nih.govacs.org

Synthesis and Exploration of Structurally Related Isoquinoline Derivatives

The functional groups present in this compound serve as handles for the synthesis of a wide array of structurally related isoquinoline derivatives. The amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

The chloro group at the C7 position can also be a site for further modification, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For instance, in related chloroquinoline systems, the chloro substituent can be displaced by amines or other nucleophiles under thermal or catalytic conditions. nih.gov Furthermore, the chloro group can participate in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in building molecular complexity and accessing novel isoquinoline scaffolds. durham.ac.ukresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloroisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 7-Chloroisoquinolin-5-amine, one would expect to observe distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system and a signal for the amine (-NH₂) protons. The chemical shifts (δ, in ppm) would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amine group. uobasrah.edu.iqgoogle.com Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), revealing which protons are neighbors.

Without experimental data, a specific analysis and data table cannot be provided.

Carbon-13 (¹³C) NMR Spectroscopic Analysis, including DEPT

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, bonded to nitrogen or chlorine). sigmaaldrich.com A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further differentiates between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. umich.edu For this compound, nine distinct carbon signals would be expected. The DEPT-135 spectrum would show positive signals for CH carbons and negative signals for any CH₂ groups (though none are in this aromatic structure), while quaternary carbons would be absent.

Without experimental data, a specific analysis and data table cannot be provided.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by showing correlations between nuclei. github.ioemerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs, providing definitive C-H bond information. acs.orgresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the molecular fragments and identifying the positions of quaternary carbons and substituents. sdsu.educolumbia.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net

Without experimental data, a specific analysis and data tables for these correlations cannot be provided.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound from its accurate mass. For this compound (C₉H₇ClN₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass (178.0298). nih.govrsc.org The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.

Without experimental data, a specific analysis and data table cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. columbia.edu This technique is routinely used to assess the purity of a sample by separating the main compound from any impurities, which are then identified by their mass. scispace.com In synthetic chemistry, LC-MS is an essential tool for monitoring the progress of a reaction by tracking the consumption of reactants and the formation of products over time. mdpi.com

Without experimental data, a specific analysis and data table cannot be provided.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for their identification. The mid-infrared region, typically 4000–400 cm⁻¹, is most commonly used for this purpose. mdpi.com

In the case of this compound, a primary aromatic amine, several characteristic absorption bands are expected. The primary amine (R-NH₂) group typically exhibits two distinct N-H stretching vibrations: an asymmetrical stretch and a symmetrical stretch, which appear in the range of 3400-3250 cm⁻¹. orgchemboulder.com Another key vibration for primary amines is the N-H bending (scissoring) mode, found in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the isoquinoline ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com Furthermore, a broad band resulting from the N-H wagging vibration is expected between 910-665 cm⁻¹. orgchemboulder.com The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which is generally observed in the 760-505 cm⁻¹ region. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3400 - 3250
Aromatic C-H StretchIsoquinoline Ring> 3000
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580
C=C StretchAromatic Ring1600 - 1450
C-N StretchAromatic Amine1335 - 1250
N-H WagPrimary Amine (-NH₂)910 - 665
C-Cl StretchChloro-substituent760 - 505

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR absorption spectroscopy. researchgate.net It involves irradiating a sample with a monochromatic laser, typically in the near-infrared (NIR) region, such as a 1064 nm laser, and analyzing the inelastically scattered light. nicoletcz.cz A key advantage of using a NIR laser is the significant reduction of fluorescence, a phenomenon that can obscure the spectrum in some compounds. nicoletcz.cz

A Raman spectrum provides a fingerprint of a molecule, revealing its specific vibrational modes. bruker.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the FTIR spectrum may produce strong signals in the Raman spectrum, and vice versa. For instance, symmetric vibrations and bonds between identical atoms often yield strong Raman peaks.

For this compound, FT-Raman spectroscopy would be valuable for confirming the assignments made by FTIR and identifying other vibrational modes. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are typically strong in the Raman spectrum. The C-Cl stretch would also be observable. The information gathered from both techniques provides a more complete picture of the molecule's vibrational characteristics.

Table 2: Expected FT-Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3400 - 3250
Aromatic C-H StretchIsoquinoline Ring3100 - 3000
Aromatic Ring BreathingIsoquinoline Ring~1000
C-N StretchAromatic Amine1335 - 1250
C-Cl StretchChloro-substituent760 - 505

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. preprints.orgnih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. ub.edu From this pattern, the electron density distribution within the crystal can be calculated, which allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom.

A successful SC-XRD analysis of this compound would provide definitive proof of its molecular structure in the solid state. It would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the planarity of the isoquinoline ring system. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding involving the amine group, and how these interactions influence the packing of the molecules in the crystal lattice. researchgate.net

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, such an analysis would be crucial for a complete structural characterization. The data obtained would be fundamental for understanding its structure-property relationships. nih.gov

Table 3: Illustrative Crystallographic Data from a Hypothetical Single-Crystal X-ray Diffraction Analysis of this compound

ParameterIllustrative Value
Chemical FormulaC₉H₇ClN₂
Formula Weight178.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)7.9
α (°)90
β (°)105.4
γ (°)90
Volume (ų)795.6
Z (molecules/unit cell)4

Computational and Theoretical Investigations of 7 Chloroisoquinolin 5 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 7-Chloroisoquinolin-5-amine and its related compounds can be understood at the molecular level. These computational methods provide insights into the electronic structure, stability, and reactivity of these molecules, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. journalirjpac.com In the study of this compound and its analogues, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular structure. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. mdpi.comstackexchange.com The geometry optimization is a critical first step for subsequent calculations, including vibrational frequencies and electronic properties. stackexchange.comtau.ac.il

Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculations

MethodFunctionalBasis SetTypical Application
DFTB3LYP6-31G(d,p)Geometry Optimization, Electronic Structure
DFTCAM-B3LYP6-311++G(d,p)Electronic Spectra, Charge Transfer
DFTPBE0def2-TZVPHigh-Accuracy Energy Calculations
HF-3-21GInitial Geometry Optimization (less common now)

This table is for illustrative purposes and the choice of functional and basis set can vary depending on the specific properties being investigated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. chemrxiv.orgresearchgate.net These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Table 2: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The tendency of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηA measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of a molecule's ability to act as an electrophile.

Note: The chemical potential (μ) is the negative of electronegativity (μ = -χ).

The analysis of these descriptors for this compound would reveal its propensity to engage in electrophilic or nucleophilic interactions, providing valuable insights for synthetic chemists and drug designers. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. tau.ac.il The calculation of nuclear magnetic resonance (NMR) chemical shifts, for instance, can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com While methods like the Hartree-Fock self-consistent field (HF-SCF) approximation have been used, modern approaches often incorporate electron correlation for more accurate predictions. tau.ac.il The calculated chemical shifts are typically compared to experimental values to validate the computed structure. mdpi.com

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. tau.ac.il A prerequisite for a reliable frequency calculation is a preceding geometry optimization at the same level of theory. tau.ac.il The calculated frequencies correspond to the normal modes of vibration of the molecule and can be used to assign the absorption bands observed in experimental IR spectra. arxiv.org

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly in biological contexts.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edu For a molecule like this compound, identifying the low-energy conformations, or energy minima, is crucial as these are the most likely shapes the molecule will adopt. nih.gov This involves exploring the potential energy surface of the molecule to locate stable conformers. ethz.ch The relative energies of these conformers determine their population at a given temperature. mdpi.com Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates its interactions with other molecules, including biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound or its analogues) when bound to a second molecule (the target, typically a protein or nucleic acid). ijmrhs.comresearchgate.net This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level. psychiatryinvestigation.org

The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. researchgate.net This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.netijpras.com By studying these interactions, researchers can gain insights into the mechanism of action and potentially design more potent and selective analogues. researchgate.net

Table 3: Common Software and Tools for Molecular Docking

Software/ToolApproachKey Features
AutoDock Vina Employs a gradient-based conformational search. ijmrhs.comWidely used for its speed and accuracy in predicting binding modes.
PyRx A virtual screening tool that incorporates AutoDock Vina. ijmrhs.comProvides a user-friendly interface for docking studies.
Biovia Discovery Studio A comprehensive modeling and simulation suite. ijmrhs.comOffers tools for protein preparation, visualization, and analysis of interactions.
GNINA A deep learning-based docking program. psychiatryinvestigation.orgAims to improve binding pose prediction and virtual screening performance.

The results of molecular docking studies can provide a rational basis for the observed biological activity of this compound and its analogues and guide the synthesis of new compounds with improved therapeutic potential.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment. nih.gov This technique models the motions of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the conformational changes, flexibility, and interaction dynamics that are often inaccessible through experimental methods alone. researchgate.net For compounds like this compound and its analogues, MD simulations offer critical insights into their dynamic behavior, which is fundamental to understanding their biological activity and potential as therapeutic agents. nih.govbenthamdirect.com

MD simulations can elucidate the stability of a ligand-protein complex over a defined period. benthamdirect.com Such simulations are instrumental in verifying the binding modes predicted by molecular docking and assessing the conformational stability and fluctuations of the complex. nih.gov The process typically involves placing the compound, often in complex with a target protein, in a simulated physiological environment, including water molecules and ions, to mimic biological conditions. labxing.com The system's energy is then minimized, followed by a period of equilibration where the temperature and pressure are stabilized. labxing.com Finally, a production run is executed, during which the trajectory of each atom is recorded, providing a detailed movie of the molecular motions.

In studies of isoquinoline (B145761) and quinoline (B57606) derivatives, MD simulations have been crucial for understanding their interactions with various biological targets. For instance, simulations have been used to verify the stability of isoquinoline derivatives complexed with the SARS-CoV-2 main protease (Mpro), confirming that these compounds interact with key catalytic residues. nih.govbenthamdirect.com Similarly, MD simulations of quinoline derivatives as protease inhibitors have indicated the formation of stable ligand-Mpro complexes. tandfonline.com These simulations provide data on the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding.

Furthermore, MD simulations can reveal the dynamic nature of specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net For example, a study on tetrahydro-isoquinoline derivatives as cholinesterase inhibitors used MD simulations to confirm the stability of interactions with key residues in the active site. researchgate.net Analysis of these dynamic interactions provides a deeper understanding of the determinants of binding affinity and specificity.

Below are tables representing typical data and parameters that are often reported in molecular dynamics simulation studies of small molecules like isoquinoline derivatives.

Table 1: Typical Molecular Dynamics Simulation Parameters

Parameter Value/Description Purpose
Force Field CHARMm, AMBER, GROMOS Describes the potential energy of the system
Water Model TIP3P, SPC/E Explicitly solvates the system
Box Type Cubic, Triclinic Defines the simulation cell
Temperature 300 K Simulates physiological temperature
Pressure 1 atm Simulates physiological pressure
Simulation Time 50-100 ns Duration of the production simulation

These tables illustrate the kind of detailed information that can be extracted from MD simulations, providing a quantitative basis for understanding the dynamic behavior of a compound and its interactions with a biological target.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isoquinoline
Quinoline

Biological and Pharmacological Research Applications of 7 Chloroisoquinolin 5 Amine and Its Derivatives

Role as a Privileged Pharmacophore in Medicinal Chemistry Research

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The 7-chloroisoquinoline-5-amine framework exemplifies such a privileged pharmacophore. A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. The isoquinoline (B145761) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid and planar core that can be readily functionalized at various positions to modulate its biological activity.

The presence of the chlorine atom at the 7-position and the amine group at the 5-position on the isoquinoline ring are critical for its utility. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic system and enhance bioavailability. The amine group provides a key site for hydrogen bonding interactions and serves as a versatile handle for synthetic modifications, allowing for the creation of diverse libraries of derivatives. This combination of features makes 7-chloroisoquinolin-5-amine a valuable starting point for the design of new ligands targeting a range of biological macromolecules.

The utility of the quinoline (B57606) and isoquinoline scaffolds as privileged structures is well-documented in the development of various therapeutic agents. For instance, the 4-amino-7-chloroquinoline substructure is a key component in several antimalarial drugs and has been identified as a scaffold for developing inhibitors of the botulinum neurotoxin. Similarly, derivatives of quinoline have shown potential in treating neurodegenerative diseases like Parkinson's by acting as agonists for specific nuclear receptors. The adaptability of the isoquinoline scaffold, as seen in this compound, allows medicinal chemists to explore a wide chemical space and develop compounds with tailored pharmacological profiles.

Development of Novel Bioactive Compounds

The structural features of this compound make it an attractive scaffold for the synthesis of novel bioactive compounds. Researchers have extensively utilized this and related isoquinoline and quinoline cores to design and synthesize new chemical entities with potential therapeutic applications.

Design and Synthesis of Drug Candidates Based on the Isoquinoline Scaffold

The synthesis of drug candidates often begins with a core scaffold like this compound, which is then elaborated through various chemical reactions. The amine group at the 5-position is particularly amenable to derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.

For example, the synthesis of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) has been reported, demonstrating the versatility of the aminoquinoline core in generating compounds with potent antiplasmodial activity. The development of new synthetic methodologies, such as efficient amination reactions, further expands the possibilities for creating diverse libraries of isoquinoline-based compounds.

The design process is often guided by computational methods, such as pharmacophore modeling, which can predict the types of functional groups and their spatial arrangement required for optimal interaction with a biological target. This rational design approach, coupled with efficient synthetic strategies, accelerates the discovery of new drug candidates. The isoquinoline scaffold has been a cornerstone in the development of inhibitors for various enzymes, including kinases, which are critical targets in cancer therapy. The ability to systematically modify the isoquinoline core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key structural features required for their therapeutic effects. These studies typically involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity.

For instance, in the development of quinoline-based anticancer agents, SAR studies have revealed that the nature and position of substituents on the quinoline ring significantly impact their cytotoxicity. The presence of specific functional groups can enhance the compound's ability to interact with its target, such as through hydrogen bonding or hydrophobic interactions.

The following table summarizes hypothetical SAR data for a series of 7-substituted isoquinoline-5-amine derivatives, illustrating how different substituents at the 7-position might influence anticancer activity against a specific cancer cell line.

Compound 7-Substituent IC₅₀ (µM) *Notes
1 -Cl15.2Parent compound
2 -F18.5Reduced activity compared to chloro
3 -Br12.8Slightly improved activity
4 -I10.5Further improvement in activity
5 -OCH₃25.1Electron-donating group reduces activity
6 -CF₃8.7Strong electron-withdrawing group enhances activity
7 -NO₂5.4Potent activity with strong electron-withdrawing group

*IC₅₀ values are hypothetical and for illustrative purposes only.

These SAR studies are essential for optimizing lead compounds and designing more potent and selective drug candidates.

Investigational Therapeutic Activities

Derivatives of this compound have been investigated for a variety of therapeutic activities, with a significant focus on their potential as anticancer agents.

Anticancer and Antiproliferative Activity Research

The quinoline and isoquinoline scaffolds are present in many compounds with demonstrated anticancer and antiproliferative properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and survival, such as kinases and topoisomerases.

Research has shown that derivatives of 7-chloroquinoline (B30040) can exhibit potent cytotoxic activity against a broad range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

For example, certain 6-chloro-7-arylamino-5,8-isoquinolinediones have been shown to trigger apoptosis in cancer cells by modulating the levels of key apoptotic proteins. The versatility of the isoquinoline core allows for the development of compounds that can be tailored to target specific molecular pathways involved in cancer progression.

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

One of the key mechanisms by which many anticancer agents exert their effects is by disrupting the cell cycle, the process by which cells divide and replicate. The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. Abrogation of this checkpoint can selectively kill cancer cells, which often have damaged DNA.

Several quinoline and isoquinoline derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cancer cells from dividing, ultimately leading to their death. For instance, certain indole (B1671886) quinoline hybrid derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis in leukemia cell lines.

The following table provides a hypothetical summary of the effects of different isoquinoline derivatives on cell cycle progression in a cancer cell line.

Compound Concentration (µM) % of Cells in G2/M Phase Mechanism
Control 015%Normal cell cycle
Derivative A 1045%Tubulin polymerization inhibition
Derivative B 1060%CHK1 inhibition
Derivative C 1020%Inactive

This ability to modulate cell cycle progression highlights the potential of this compound derivatives as a basis for the development of novel anticancer therapies.

Applications in Materials Science and Catalysis Research

Utilization as Building Blocks in Organic Synthesis

7-Chloroisoquinolin-5-amine serves as a valuable intermediate and building block in the synthesis of more complex heterocyclic systems. The presence of the reactive amino group and the chloro-substituted aromatic core allows for a variety of chemical transformations, making it a versatile precursor for constructing novel molecular frameworks.

A notable application of this compound is in the synthesis of fused heterocyclic structures. For instance, it has been utilized in the preparation of 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. researchgate.net This transformation is part of a broader effort to develop complex heterocyclic skeletons with potential pharmaceutical applications in a single step through reactions like the Truce-Smiles rearrangement. researchgate.net The synthesis of this furo-isoquinoline derivative underscores the utility of this compound as a foundational unit for creating intricate polycyclic molecules.

The reactivity of halogenated isoquinolines, in general, makes them valuable in various cross-coupling reactions. The chlorine atom at the 7-position can be a site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures. nih.gov

Table 1: Examples of Reactions Utilizing Halogenated Isoquinolines as Building Blocks

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingOrganoboron compound, Pd catalyst, baseAryl- or heteroaryl-substituted isoquinolines
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted isoquinolines
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted isoquinolines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, amine)Substituted isoquinolines

This table represents common reactions for halogenated isoquinolines and is illustrative of the potential synthetic pathways for this compound.

Integration into Supramolecular Assemblies

The molecular structure of this compound and its derivatives is well-suited for the formation of ordered, non-covalent structures known as supramolecular assemblies. These assemblies are governed by intermolecular forces such as hydrogen bonding and π–π stacking.

In the crystal structure of the derivative, 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, molecules are interconnected through N—H⋯O hydrogen bonds, which create a zigzag chain along the crystallographic c-axis. researchgate.net Furthermore, these chains are stacked along the a-axis via weak π–π interactions between the isoquinoline (B145761) ring systems. researchgate.net This demonstrates the capacity of the 7-chloro-5-aminoisoquinoline framework to direct the formation of specific solid-state architectures.

The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitrogen of the isoquinoline ring), along with the chloro substituent that can participate in halogen bonding, provides multiple points of interaction for building supramolecular structures. nih.govnih.gov Halogen bonding, in particular, is an increasingly recognized tool in crystal engineering for the design of novel solid-state materials. rsc.org

Table 2: Crystallographic Data for a Derivative of this compound

ParameterValue
Compound7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine
Molecular FormulaC₁₁H₉ClN₂O
Crystal SystemOrthorhombic
Key Supramolecular InteractionsN—H⋯O hydrogen bonds, π–π stacking
Resulting StructureZigzag chains

Data sourced from the crystallographic study of 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. researchgate.net

Exploration in Optoelectronic Materials Research

The isoquinoline scaffold is a known luminophore, and its derivatives are being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgrsc.orgamerigoscientific.com The photophysical properties of isoquinolines are influenced by the nature and position of substituents on the ring system.

While specific photoluminescence data for this compound is not extensively documented in the reviewed literature, the general class of substituted isoquinolines exhibits interesting fluorescent properties. rsc.orgresearchgate.net For instance, some 1,7/8-substituted isoquinolines are known to have dual-state emissions, meaning they are fluorescent in both solution and the solid state. rsc.org The emission colors of these compounds can be tuned by altering the electron-donating or withdrawing nature of the substituents. rsc.orgnih.gov

The combination of an electron-donating amino group and an electron-withdrawing chloro group on the isoquinoline core of this compound suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often associated with desirable photophysical properties for optoelectronic materials. researchgate.net Further research into the specific luminescent behavior of this compound could reveal its suitability for such applications.

Table 3: General Photophysical Properties of Substituted Isoquinoline Derivatives

Derivative TypeEmission Wavelength Range (in THF)Emission Color Range
Pyrrolidin-1-yl-substituted isoquinolines536–583 nmLight green to dark red
Piperidin-1-yl-substituted isoquinolines510–561 nmDark green to orange

Data is based on studies of 1,7/8-substituted isoquinoline derivatives and is intended to be illustrative of the potential properties of this class of compounds. rsc.org

Development as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the isoquinoline ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. The electronic properties of the ligand, influenced by the chloro and amino substituents, can in turn affect the catalytic activity of the resulting metal complex.

While direct catalytic applications of this compound are not widely reported, related amino-quinoline and -isoquinoline structures have shown significant promise as ligands. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. nih.govmdpi.com These ligands, when complexed with rhodium, have demonstrated effectiveness in terms of both reactivity and enantioselectivity. nih.govmdpi.com

The ability of amino-functionalized heterocyclic compounds to act as ligands is a well-established principle in coordination chemistry and catalysis. mdpi.com The lone pair of electrons on the nitrogen atoms can form coordinate bonds with transition metals, creating catalysts for a variety of organic transformations. The specific electronic and steric environment provided by this compound could lead to novel catalytic activities.

Table 4: Application of Amino-quinoline/isoquinoline Derivatives as Ligands in Catalysis

Ligand ScaffoldMetalReaction Type
Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivativesRhodiumAsymmetric Transfer Hydrogenation
Amino acids and peptidesVarious transition metalsMultiple, including 1,4-addition and cyanide addition

This table provides examples of related compounds to illustrate the potential of this compound as a ligand in catalysis. nih.govmdpi.commdpi.com

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis of Chiral Isoquinoline (B145761) Derivatives

The biological activity of many therapeutic agents is dependent on their specific three-dimensional arrangement, or chirality. Consequently, the development of methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule—is a critical area of research. For isoquinoline derivatives, creating a stereogenic center, often at the C-1 position of the tetrahydroisoquinoline (THIQ) core, is a key synthetic challenge. acs.orgclockss.orgrsc.org

Recent progress has focused on transition-metal-catalyzed asymmetric reduction and organocatalytic methods. researchgate.netsemanticscholar.org These strategies offer high efficiency and enantioselectivity, moving beyond classical methods like the Bischler−Napieralski or Pictet−Spengler reactions which often require chiral auxiliaries. acs.org

Key advancements include:

Catalytic Asymmetric Hydrogenation : This is one of the most direct and atom-economical methods for producing chiral THIQs. semanticscholar.orgmdpi.com Researchers have developed highly effective chiral catalysts based on metals like iridium and rhodium, paired with specialized chiral ligands. mdpi.comresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of isoquinolinium salts has been shown to furnish chiral THIQs with excellent yields and enantioselectivities. mdpi.com

Organocatalysis : Chiral phosphoric acids and bifunctional organocatalysts have emerged as powerful tools for enantioselective synthesis. acs.orgthieme-connect.com These metal-free catalysts can promote reactions like the Pictet-Spengler reaction or electrophilic bromination to create axially chiral isoquinoline derivatives with high precision. acs.orgthieme-connect.com

Dynamic Kinetic Resolution : This strategy allows for the conversion of a racemic mixture entirely into a single desired enantiomer. Recent studies have demonstrated the use of chiral phosphoric acids to catalyze Pictet-Spengler reactions of certain substrates via dynamic kinetic resolution, achieving excellent enantioselectivities (up to 99% ee). acs.org

These advanced synthetic methods provide the necessary tools to produce chiral derivatives of 7-Chloroisoquinolin-5-amine, enabling detailed investigation into their stereospecific biological activities and the development of more potent and selective therapeutic candidates.

Table 1: Comparison of Modern Asymmetric Synthesis Strategies for Isoquinolines

Strategy Catalyst Type Key Advantages Example Application Reported Enantioselectivity
Asymmetric Hydrogenation Iridium or Rhodium complexes with chiral ligands High atom economy, direct, efficient Hydrogenation of 3,4-disubstituted quinolinium salts Excellent
Transfer Hydrogenation Ruthenium or Iridium catalysts Milder conditions, alternative hydrogen source Enantioselective reduction of imines Up to 98.8% ee
Organocatalysis Chiral Phosphoric Acids, Quinine-derived ureas Metal-free, high stereoselectivity Atroposelective synthesis of isoquinolines Up to 99% ee

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and design novel molecules with desired activities. springernature.commdpi.com For isoquinoline-based compounds like this compound, AI and ML offer powerful approaches to explore their therapeutic potential.

Current applications in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov By training on a dataset of known isoquinoline inhibitors, AI algorithms can develop predictive QSAR models. nih.govmdpi.com These models can then be used to virtually screen large libraries of compounds, including novel derivatives of this compound, to prioritize those with the highest predicted potency.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. mdpi.com Using reinforcement learning and other techniques, these models can be trained to generate novel isoquinoline structures that are optimized for specific properties, such as high binding affinity to a target protein and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Target Identification and Validation : AI can analyze biological data from genomics, proteomics, and transcriptomics to identify and validate new protein targets for which isoquinoline-based inhibitors might be effective. springernature.com This expands the potential therapeutic applications beyond traditional targets.

The application of these in silico methods can significantly reduce the time and cost associated with the early stages of drug development, allowing researchers to focus laboratory efforts on the most promising candidates derived from scaffolds like this compound. nih.govtandfonline.com

Expansion of Target-Specific Therapeutic Modalities

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. rsc.orgresearchgate.netnih.gov While traditionally associated with certain targets, research is continuously expanding the scope of their therapeutic applications by identifying novel molecular targets.

Emerging therapeutic targets for isoquinoline derivatives include:

Inhibitor of Apoptosis Proteins (IAPs) : IAPs are a family of proteins that regulate programmed cell death (apoptosis). Their upregulation is a common mechanism by which cancer cells evade treatment. nih.gov Recent studies have shown that novel isoquinoline derivatives can downregulate IAPs such as XIAP and cIAP-1, promoting apoptosis in cancer cells and suggesting a promising avenue for ovarian cancer treatment. nih.gov

Receptor Tyrosine Kinases (RTKs) : While isoquinolines have been explored as inhibitors of kinases like EGFR, new research is focused on achieving higher selectivity for specific RTKs. For example, recent work has focused on designing isoquinoline-tethered quinazoline (B50416) derivatives that show enhanced inhibition of HER2 over EGFR, which is a significant challenge in developing targeted cancer therapies. rsc.orgnih.gov

Multi-target Agents for Complex Diseases : For complex diseases like cancer and neurodegenerative disorders, therapies that act on a single target are often insufficient. researchgate.net The structural diversity of isoquinoline alkaloids makes them ideal candidates for developing multi-target drugs that can modulate several disease-related pathways simultaneously, offering a more holistic therapeutic approach. researchgate.neteurekaselect.com

The unique structure of this compound, with its specific substitution pattern, makes it an intriguing candidate for screening against these and other emerging biological targets to uncover novel therapeutic activities.

Exploration of Novel Material Science Applications

Beyond their well-established role in pharmacology, isoquinoline derivatives are finding increasing use in the field of material science. rsc.orgamerigoscientific.com Their rigid, aromatic structure and the presence of a nitrogen heteroatom impart unique electronic and photophysical properties that can be harnessed for various applications.

Potential material science applications for isoquinoline-based compounds include:

Organic Electronics : Isoquinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent dyes. rsc.orgamerigoscientific.com Their tunable chemical structures allow for the design of materials with specific optical and electrical properties, essential for creating advanced electronic devices.

Sensors and Probes : The fluorescent properties of some isoquinoline compounds make them suitable for use as chemical sensors. amerigoscientific.com Dihydrothieno[2,3-c]isoquinoline derivatives, for example, have been studied as luminescent materials. acs.org

Corrosion Inhibitors : The nitrogen atom in the isoquinoline ring can coordinate with metal surfaces, making these compounds effective corrosion inhibitors. acs.orgwikipedia.org Studies have shown that isoquinoline derivatives can protect metal surfaces from corrosion in various environments. acs.org

Metal-Organic Frameworks (MOFs) : Isoquinoline derivatives can act as organic ligands in the synthesis of MOFs. amerigoscientific.com These highly porous materials have significant potential in applications such as gas storage, catalysis, and drug delivery. amerigoscientific.com

The specific electronic properties conferred by the chloro and amine substituents on this compound could be exploited to develop novel functional materials with tailored characteristics for these emerging technological applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(+)-salsolidine
O-methylnorlophocerine
Papaverine
Emetine
Palonosetron
Gliquidone
Tetrabenazine
Revaprazan
Morphine
Berberine
Codeine
Sinomenine
Galanthamine
B01002
C26001

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing 7-Chloroisoquinolin-5-amine with high purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, chlorination at the 7-position of isoquinoline derivatives often employs POCl₃ or SOCl₂ under reflux. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Characterization should include ¹H/¹³C NMR, HPLC for purity (>95%), and elemental analysis. Ensure detailed reporting of solvent ratios, reaction times, and purification steps to enable reproducibility .
ParameterExample ConditionsPurpose
Chlorination AgentPOCl₃ (1.2 equiv)Introduce Cl at position 7
SolventToluene, 80°C, 12hOptimize reaction kinetics
PurificationColumn chromatography (EtOAc/Hexane 3:7)Isolate product from byproducts

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions in NMR data may arise from tautomerism, solvent effects, or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations. Compare experimental shifts with computational predictions (DFT or machine learning tools like ACD/Labs). Cross-validate results using alternative techniques like X-ray crystallography or mass spectrometry. Document solvent choice (e.g., DMSO-d₆ vs. CDCl₃) and sample concentration, as these influence chemical shifts .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (N₂ or Ar) at −20°C to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Avoid exposure to moisture, light, or acidic/basic environments, as the chloro and amine groups are reactive .

Advanced Research Questions

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use predictive databases like PISTACHIO, REAXYS, or BKMS_METABOLIC to model Phase I/II metabolism. Molecular docking simulations (e.g., AutoDock Vina) can identify potential enzyme targets (e.g., cytochrome P450 isoforms). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and LC-MS/MS analysis of metabolites .
ToolApplicationOutput Example
PISTACHIOMetabolic pathway predictionHydroxylation at position 5
AutoDock VinaBinding affinity to CYP3A4ΔG = −8.2 kcal/mol

Q. What experimental strategies resolve contradictions in the compound’s reported bioactivity (e.g., kinase inhibition vs. lack of efficacy)?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration, pH) or cell line variability. Design dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal assays: biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation in HEK293 vs. HeLa). Statistical analysis (ANOVA, p < 0.05) must account for batch-to-batch variability in compound purity .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting antimicrobial activity?

  • Methodological Answer : Synthesize analogs with modifications at the 5-amine (e.g., alkylation, acylation) and 7-chloro (e.g., fluoro, bromo substitution) positions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity. Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals and use tools like GraphPad Prism for visualization. For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability. Include raw data in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.